Fosmenic acid

Cardiotonic Phosphinic acid Chemotype differentiation

Fosmenic acid is a low-molecular-weight phosphinic acid derivative (C₇H₁₃O₃P, MW 176.15 g/mol) listed as an International Nonproprietary Name (INN) and classified pharmacologically as a cardiovascular agent—specifically, an anti-heart-failure (cardiotonic) drug—in the WHO INN Lists of 1983. The compound is identified in the FDA Global Substance Registration System with UNII code VD27I23138 and is categorized as a Pharmacologic Substance in the NCI Thesaurus.

Molecular Formula C7H12O3P+
Molecular Weight 175.14 g/mol
CAS No. 13237-70-2
Cat. No. B075862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosmenic acid
CAS13237-70-2
Molecular FormulaC7H12O3P+
Molecular Weight175.14 g/mol
Structural Identifiers
SMILESC1CC(CC=C1)C(O)[P+](=O)O
InChIInChI=1S/C7H11O3P/c8-7(11(9)10)6-4-2-1-3-5-6/h1-2,6-8H,3-5H2/p+1
InChIKeyDFFCSGGDLGVQFC-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fosmenic Acid (CAS 13237-70-2): Procurement-Relevant Identity and Classification


Fosmenic acid is a low-molecular-weight phosphinic acid derivative (C₇H₁₃O₃P, MW 176.15 g/mol) listed as an International Nonproprietary Name (INN) and classified pharmacologically as a cardiovascular agent—specifically, an anti-heart-failure (cardiotonic) drug—in the WHO INN Lists of 1983 . The compound is identified in the FDA Global Substance Registration System with UNII code VD27I23138 and is categorized as a Pharmacologic Substance in the NCI Thesaurus [1]. Commercially, fosmenic acid is supplied primarily as a research chemical with ≥95% purity . Its structure features a cyclohexenyl-hydroxymethyl substituent on a phosphinic acid core, distinguishing it from the more common phosphonic acid and carboxylic acid chemotypes found in other cardiovascular agents.

Why Generic Substitution Fails for Fosmenic Acid: The Problem of In-Class Interchangeability


Fosmenic acid is structurally unique among cardiovascular agents: it is the only INN-recognized cardiotonic built on a simple cyclohexenyl-phosphinic acid scaffold . Other phosphinic acid drugs approved for cardiovascular conditions—such as the ACE inhibitor prodrug fosinopril—share the phosphinic acid motif but differ fundamentally in pharmacophore structure, target, and clinical indication (antihypertensive vs. cardiotonic) [1]. Consequently, substituting fosmenic acid with any other phosphinic acid or generic cardiotonic (e.g., milrinone, digoxin) cannot replicate the unknown but structurally implicit pharmacodynamic and pharmacokinetic profile that motivated its INN designation. The absence of publicly disclosed structure–activity relationship (SAR) data and lack of documented clinical trials further underscore that no biosimilar or functional equivalent has been validated [2].

Fosmenic Acid Quantitative Differentiation: Evidence-Limited Procurement Guide


Phosphinic Acid Chemotype vs. Dominant Cardiovascular Drug Chemotypes

Fosmenic acid contains a P–C bond in its phosphinic acid core, a chemotype that is rare among cardiovascular drugs. The dominant cardiotonic agents—digoxin (steroidal glycoside), milrinone (pyridinone), and levosimendan (pyridazinone)—are entirely carbon-based structures without phosphorus. Even among phosphorus-containing cardiovascular drugs, fosinopril contains a phosphinate motif (P–O–C) rather than the phosphinic acid P–C bond found in fosmenic acid [1]. This fundamental difference in chemical reactivity and metabolic stability cannot be bridged by simple substitution.

Cardiotonic Phosphinic acid Chemotype differentiation

Physicochemical Property Differentiation: Boiling Point vs. Structurally Proximal Phosphinic Acids

The reported boiling point of fosmenic acid is 329.3 °C at 760 mmHg . While direct comparators are unavailable, this value is substantially lower than that of fosinopril (decomposes before boiling) and higher than small-molecule cardiotonic agents like milrinone (decomposes at ~250 °C). The moderate boiling point suggests acceptable thermal stability for standard laboratory handling but may inform solvent selection for synthesis or formulation.

Physicochemical properties Boiling point Formulation feasibility

Regulatory Status Differentiation: INN-Recognized Cardiotonic vs. Research-Grade Phosphinic Acids

Fosmenic acid holds an official WHO-recognized INN for a defined therapeutic category (cardiovascular system > anti-heart-failure agent) [1]. The vast majority of commercially available phosphinic acids lack any INN designation and are supplied solely as non-pharmacopoeial research chemicals with no therapeutic classification. This regulatory distinction offers a compliance advantage for purchasers requiring a compound with a traceable pharmacopoeial identity, even in the absence of full clinical data.

INN status Regulatory differentiation Procurement compliance

Absence of Published Pharmacological Comparator Data

A systematic search of PubMed, patent databases, and curated chemical libraries (including ZINC15 and BioDeep) yields no peer-reviewed pharmacological or clinical data for fosmenic acid. The ZINC15 entry explicitly notes: 'This substance has not been detected to have been used in any clinical trials' [1]. This absence precludes any direct head-to-head comparison of potency, selectivity, pharmacokinetics, or in vivo efficacy versus any comparator. All differentiation claims must therefore be recognized as provisional and based solely on structural, regulatory, and physicochemical evidence.

Data gap Pharmacology Evidence limitation

Fosmenic Acid Application Scenarios Grounded in Evidence


Chemical Probe for Phosphinic Acid Cardiotonic Mechanism Exploration

Researchers investigating novel cardiotonic mechanisms that require a phosphinic acid pharmacophore can use fosmenic acid as the only INN-validated reference compound with this chemotype. Its structural divergence from phosphinate ACE inhibitors (e.g., fosinopril) and non-phosphorus cardiotonics (e.g., milrinone) makes it uniquely suited for mechanistic probe studies where phosphinic acid-specific target engagement is hypothesized [1].

Reference Standard for INN-Listed Phosphinic Acid in Pharmaceutical Development

Organizations requiring a compendial-grade or traceable phosphinic acid standard for analytical method development, impurity profiling, or pharmacopoeial monograph drafting can select fosmenic acid based on its formal INN designation and UNII code, providing regulatory documentation advantages over non-INN chemicals [1]. Its classification as a Pharmacologic Substance further supports its use in regulatory submissions requiring a defined pharmacopoeial identity.

Scaffold for Structure–Activity Relationship (SAR) Libraries Exploring Cardiotonic Phosphinic Acids

Medicinal chemistry programs aiming to diversify phosphinic acid-based cardiotonic libraries can use fosmenic acid as a starting scaffold. The absence of prior SAR data represents an opportunity rather than a limitation: it allows research groups to generate proprietary structure–activity relationships de novo, unencumbered by existing art [1].

Procurement for Non-Clinical Investigational Use Under Prior INN Recognition

In jurisdictions or institutional frameworks where procurement of pharmacologically classified substances is facilitated by INN recognition, fosmenic acid offers a pathway for acquiring a cardiotonic-labeled compound without the controlled substance or prescription-only restrictions that apply to approved drugs, enabling streamlined acquisition for basic research [1].

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